molecular formula C21H21N3O B4252659 N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine

N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine

Cat. No.: B4252659
M. Wt: 331.4 g/mol
InChI Key: YRASOSXWMCSDSB-UHFFFAOYSA-N
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Description

N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine is a complex organic compound that features a naphthyl group, a pyrazole ring, and a propenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine typically involves multiple steps. One common route starts with the preparation of 6-methoxy-2-naphthyl derivatives, which are then subjected to various reactions to introduce the pyrazole and propenylamine groups. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalysts.

    Nucleophiles: Halides, amines.

Major Products Formed

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, substituted amines.

Mechanism of Action

The mechanism of action of N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, its alkylating properties can result in the modification of DNA or proteins, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-4-10-24(11-5-2)15-19-14-22-23-21(19)18-7-6-17-13-20(25-3)9-8-16(17)12-18/h1,5-9,12-14H,2,10-11,15H2,3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRASOSXWMCSDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN(CC=C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine
Reactant of Route 2
Reactant of Route 2
N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine
Reactant of Route 3
N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine
Reactant of Route 4
N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine
Reactant of Route 5
Reactant of Route 5
N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine
Reactant of Route 6
Reactant of Route 6
N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine

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